molecular formula C10H15N B011498 3,5-Diethyl-4-methylpyridine CAS No. 101290-49-7

3,5-Diethyl-4-methylpyridine

Cat. No.: B011498
CAS No.: 101290-49-7
M. Wt: 149.23 g/mol
InChI Key: OGMIDXZBMPQIDK-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-methylpyridine is a substituted pyridine derivative characterized by ethyl groups at the 3- and 5-positions and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₅N, yielding a molar mass of 149.24 g/mol.

The ethyl and methyl substituents confer distinct steric and electronic properties.

Properties

CAS No.

101290-49-7

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,5-diethyl-4-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3

InChI Key

OGMIDXZBMPQIDK-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=C1C)CC

Canonical SMILES

CCC1=CN=CC(=C1C)CC

Synonyms

Pyridine,3,5-diethyl-4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
3,5-Diethyl-4-methylpyridine 3,5-diethyl, 4-methyl C₁₀H₁₅N 149.24 High lipophilicity; steric hindrance
4-Methoxy-3,5-dimethylpyridine 3,5-dimethyl, 4-methoxy C₈H₁₁NO 137.18 Methoxy group enhances polarity
3,5-Dibromo-4-methylpyridine 3,5-dibromo, 4-methyl C₆H₅Br₂N 266.92 Halogenated; high reactivity
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate 2,6-dimethyl, 4-phenyl, diethyl ester C₂₁H₂₅NO₄ 355.43 Dihydropyridine core; ester functionalities
4-(3,5-Dimethylphenyl)pyridine 4-(3,5-dimethylphenyl) C₁₃H₁₃N 183.25 Aromatic substituent; extended conjugation
Key Observations:
  • Lipophilicity : The ethyl groups in this compound increase its lipophilicity compared to methoxy- or bromo-substituted analogs, which may enhance membrane permeability in biological systems .
  • Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) hinder nucleophilic attack at the pyridine nitrogen, affecting reactivity in synthetic applications .
  • Electronic Effects : Methoxy groups (electron-donating) and bromo groups (electron-withdrawing) modulate the electron density of the pyridine ring, influencing acid-base behavior and coordination chemistry .

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